3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione is a chemical compound known for its unique structure and properties It belongs to the class of thiazolidinethiones, which are characterized by a thiazolidine ring with a sulfur atom and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione typically involves the reaction of m-chlorophenyl isothiocyanate with phenylacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinethione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazolidinethione ring can be reduced to form thiazolidine derivatives.
Substitution: The chlorine atom on the m-chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(m-Chlorophenyl)-4-oxo-4-phenyl-2-thiazolidinethione.
Reduction: Formation of 3-(m-Chlorophenyl)-4-hydroxy-4-phenylthiazolidine.
Substitution: Formation of various substituted thiazolidinethione derivatives.
Wissenschaftliche Forschungsanwendungen
3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound may also interact with DNA or other biomolecules, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(m-Chlorophenyl)-4-hydroxy-4-phenylthiazolidine
- 3-(m-Chlorophenyl)-4-oxo-4-phenyl-2-thiazolidinethione
- 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidine
Uniqueness
3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione is unique due to its specific substitution pattern and the presence of both hydroxyl and thiazolidinethione functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
23509-78-6 |
---|---|
Molekularformel |
C15H12ClNOS2 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C15H12ClNOS2/c16-12-7-4-8-13(9-12)17-14(19)20-10-15(17,18)11-5-2-1-3-6-11/h1-9,18H,10H2 |
InChI-Schlüssel |
FYSHQZSXWNAASC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C(=S)S1)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.